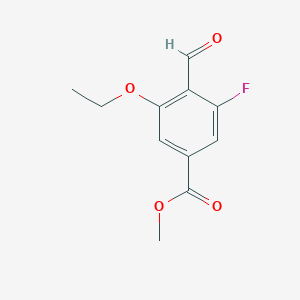![molecular formula C33H29ClN4O4 B2438729 N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 866344-47-0](/img/no-structure.png)
N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a molecular formula of C30H31ClN4O4 . It is used only for research and development purposes under the supervision of a technically qualified individual .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:Cc1ccc(cc1)n2c(=O)c3c(c4ccccc4o3)n(c2=O)CC(=O)NCc5ccccc5Cl . This notation provides a text-based representation of the compound’s structure, including the arrangement of atoms and the bonds between them.
Applications De Recherche Scientifique
Synthetic Chemistry and Compound Development
Research on quinazoline derivatives, including compounds with similar complex structures, has focused on their synthesis for potential therapeutic applications. For instance, studies on quinazoline chemistry have revealed methods for the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, providing insights into the molecular structure and potential modifications for enhanced biological activity (Gromachevskaya et al., 2017).
Antimicrobial Applications
Compounds with quinazoline structures have been evaluated for their antimicrobial activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have shown that certain derivatives possess good activity against standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Antitumor and Cytotoxic Activities
The cytotoxic activities of quinazoline and its derivatives have been a significant area of research, with several studies demonstrating their potential in cancer therapy. For instance, research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has explored their cytotoxic activity, revealing that some derivatives exhibit substantial growth delays against in vivo tumors, indicating their promise as antitumor agents (Bu et al., 2001).
Anticonvulsant Activity
Quinazolinone derivatives have been designed and evaluated for anticonvulsant activity. Research has shown that incorporating specific structural features into quinazolin-4(3H)-ones can improve their bioavailability and anticonvulsant activity, offering new avenues for epilepsy treatment and related conditions (Noureldin et al., 2017).
Safety and Hazards
Propriétés
Numéro CAS |
866344-47-0 |
|---|---|
Nom du produit |
N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Formule moléculaire |
C33H29ClN4O4 |
Poids moléculaire |
581.07 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C33H29ClN4O4/c1-20-8-12-25(13-9-20)38-32(41)26-14-11-23(31(40)35-18-24-6-4-5-7-27(24)34)17-29(26)37(33(38)42)19-30(39)36-28-15-10-21(2)16-22(28)3/h4-17H,18-19H2,1-3H3,(H,35,40)(H,36,39) |
Clé InChI |
IMAIMUIUWLQLFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



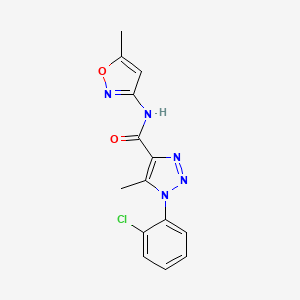
![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2438650.png)
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2438651.png)
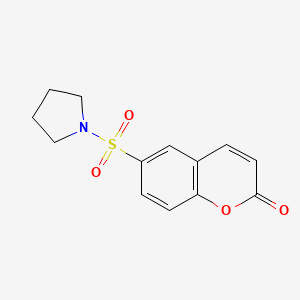
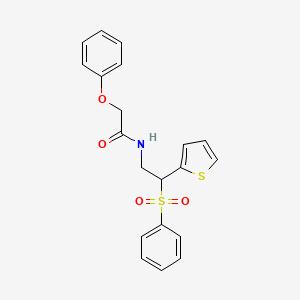
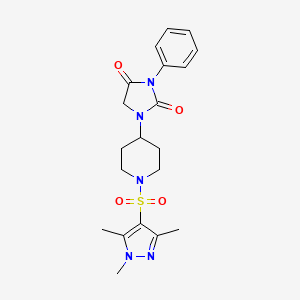
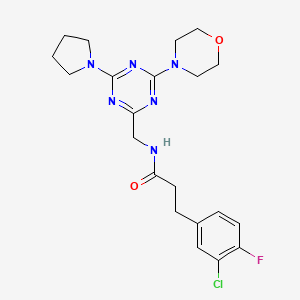
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)

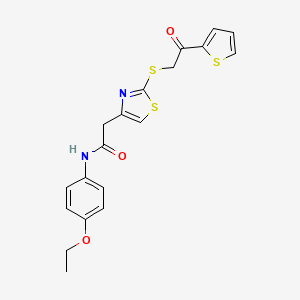
![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2438668.png)
